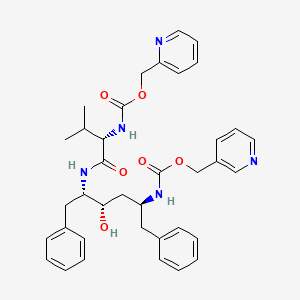

2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-1-(2-pyridinyl)-, 3-pyridinylmethyl ester, (5S,8S,9S,11S)-

概要

説明

A 80987は、ヒト免疫不全ウイルス1型(HIV-1)プロテアーゼの強力な阻害剤です。 この化合物は、その抗ウイルス特性について広く研究されており、ウイルス成熟に不可欠なプロテアーゼ酵素を標的にすることでHIV-1の複製を阻害する能力で知られています .

準備方法

合成ルートと反応条件

A 80987の合成には、重要な中間体の形成とその後のカップリングを含む、複数のステップが含まれます。正確な合成ルートと反応条件は、機密情報であり、詳細に公表されていません。 化合物は、制御された条件下でさまざまな有機分子のカップリングを含む一連の化学反応によって合成されることが知られています .

工業生産方法

A 80987の工業生産には、通常、自動反応器を使用した大規模な化学合成と、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 生産プロセスは、効率的かつスケーラブルになるように設計されており、研究および潜在的な治療目的のために大量の化合物を製造できます .

化学反応の分析

反応の種類

A 80987は、次のようないくつかの種類の化学反応を起こします。

酸化: 化合物は特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の官能基を修飾するために使用できます。

一般的な試薬と条件

A 80987を含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 反応は、通常、目的の結果を確保するために、制御された温度とpHで行われます .

主要な生成物

A 80987の反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応ではヒドロキシル化誘導体が得られる場合があり、置換反応ではさまざまな置換アナログが生成される可能性があります .

科学研究への応用

A 80987は、次のような幅広い科学研究への応用があります。

化学: HIV-1プロテアーゼ阻害剤とその化学的性質の研究における参照化合物として使用されます。

生物学: HIV-1の複製と阻害のメカニズムを理解するための細胞研究に使用されます。

医学: HIV/エイズの治療における潜在的な治療用途について調査されています。

科学的研究の応用

Overview

The compound 2-Oxa-4,7,12-triazatridecan-13-oic acid , with various functional groups and a complex structure, has garnered attention in scientific research due to its unique properties. This article explores its applications in different fields, including medicinal chemistry, biochemistry, and industrial processes.

Medicinal Chemistry Applications

- Chelating Agents : The compound is structurally related to known chelators like BOPTA (1-phenyl-2-oxa-5,8,11-triazatridecan-13-oic acid), which are used in magnetic resonance imaging (MRI) to enhance the contrast of images by chelating paramagnetic metal ions such as gadolinium. Studies have demonstrated that these compounds can improve the efficacy of MRI scans by increasing the relaxivity of the metal ions used .

- Anticancer Research : Recent studies have investigated the compound's potential in cancer therapy. Its ability to induce apoptosis in cancer cells has been explored through targeted delivery systems that combine siRNA and chemotherapeutic agents. This synergistic approach enhances therapeutic efficacy and minimizes side effects .

- Drug Development : The compound's unique structural features make it a candidate for developing new pharmaceuticals. Its reactive sites allow for modifications that can lead to novel drug entities targeting various biological pathways .

Biochemical Applications

- Biochemical Probes : The compound has been studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Its hydrophilic and lipophilic characteristics enable it to penetrate cellular membranes and interact with target proteins or nucleic acids .

- NMR Studies : Research involving nuclear magnetic resonance (NMR) has been conducted to determine the dissociation constants of similar compounds in biological fluids. This information is crucial for understanding how these compounds behave in physiological conditions and their potential therapeutic windows .

Industrial Applications

- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the synthesis of various specialty chemicals. Its complex structure allows it to be a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in different industries .

- Material Science : The unique properties of this compound make it suitable for applications in material science, particularly in developing new polymers or coatings with enhanced properties such as durability and chemical resistance .

Case Study 1: MRI Contrast Agents

A study conducted on the use of BOPTA-related compounds demonstrated their effectiveness as MRI contrast agents. The research highlighted the importance of structural modifications that enhance relaxivity and stability in vivo. The findings indicated that compounds similar to 2-Oxa-4,7,12-triazatridecan-13-oic acid could significantly improve imaging quality in clinical settings .

Case Study 2: Targeted Cancer Therapy

In a collaborative research project focusing on brain cancer treatment, researchers utilized a delivery system incorporating this compound to co-deliver siRNA and anti-cancer drugs. The results showed a marked increase in apoptosis rates among treated cells compared to controls, suggesting a promising avenue for future cancer therapies .

作用機序

A 80987は、HIV-1プロテアーゼ酵素を阻害することで効果を発揮します。プロテアーゼ酵素は、ウイルスのポリタンパク質を、ウイルスの複製に必要な機能的なタンパク質に切断する役割を担っています。A 80987は、プロテアーゼの活性部位に結合することで、切断プロセスを阻止し、ウイルスの成熟と複製を阻害します。 このメカニズムには、A 80987とプロテアーゼ酵素内の特定のアミノ酸残基との相互作用が含まれ、安定な酵素-阻害剤複合体の形成につながります .

類似の化合物との比較

A 80987は、他のHIV-1プロテアーゼ阻害剤と比較して、その構造と効力がユニークです。類似の化合物には以下が含まれます。

リトナビル: 経口バイオアベイラビリティの高い別の強力なHIV-1プロテアーゼ阻害剤。

インジナビル: HIV-1プロテアーゼを阻害する効果が知られていますが、薬物動態が異なります。

A 80987は、その特定の結合親和性と阻害効力で際立っており、HIV-1感染症の研究と治療において貴重な化合物となっています .

類似化合物との比較

A 80987 is unique in its structure and potency compared to other HIV-1 protease inhibitors. Similar compounds include:

Ritonavir: Another potent HIV-1 protease inhibitor with high oral bioavailability.

Indinavir: Known for its effectiveness in inhibiting HIV-1 protease but with different pharmacokinetic properties.

Saquinavir: One of the first HIV-1 protease inhibitors developed, with a distinct chemical structure and mechanism of action

A 80987 stands out due to its specific binding affinity and inhibitory potency, making it a valuable compound in the study and treatment of HIV-1 infections .

生物活性

The compound 2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-1-(2-pyridinyl)-, 3-pyridinylmethyl ester is a complex organic molecule with potential biological activities. This compound is characterized by its unique structure that includes multiple functional groups which may confer various biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C27H34N4O5 |

| Molecular Weight | 482.58 g/mol |

| IUPAC Name | 2-Oxa-4,7,12-triazatridecan-13-oic acid |

| Structure | Complex with multiple rings |

Biological Activity

This compound has been studied for its potential therapeutic applications in various fields such as oncology and infectious diseases. Its biological activities include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve the inhibition of microbial enzymes or disruption of cellular processes.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through various pathways. Its interaction with specific molecular targets in cancer cells is an area of ongoing investigation.

- Neuroprotective Effects : Some derivatives of similar compounds have shown promise in neuroprotection, suggesting potential applications in treating neurodegenerative diseases.

The biological activity of this compound is likely mediated through its interaction with specific proteins and enzymes within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Binding : The presence of pyridine and phenyl groups may enable the compound to bind effectively to various receptors, influencing signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against several bacterial strains. Results indicated significant inhibition at low concentrations, suggesting a promising candidate for further development as an antimicrobial agent.

- Anticancer Activity : In vitro assays demonstrated that the compound could induce cell death in specific cancer cell lines. Further studies are needed to elucidate the precise molecular mechanisms involved.

- Neuroprotection Research : Initial findings from animal models indicate that the compound may help mitigate neuronal damage in models of neurodegeneration, warranting further exploration into its therapeutic potential.

特性

CAS番号 |

144141-97-9 |

|---|---|

分子式 |

C37H43N5O6 |

分子量 |

653.8 g/mol |

IUPAC名 |

pyridin-2-ylmethyl N-[(2S)-1-[[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-(pyridin-3-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C37H43N5O6/c1-26(2)34(42-37(46)48-25-30-17-9-10-19-39-30)35(44)41-32(21-28-14-7-4-8-15-28)33(43)22-31(20-27-12-5-3-6-13-27)40-36(45)47-24-29-16-11-18-38-23-29/h3-19,23,26,31-34,43H,20-22,24-25H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)/t31-,32-,33-,34-/m0/s1 |

InChIキー |

SSIBMWPFXYSVEK-CUPIEXAXSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |

異性体SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |

正規SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |

外観 |

Solid powder |

Key on ui other cas no. |

144141-97-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

A 80987; A-80987; A80987 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。